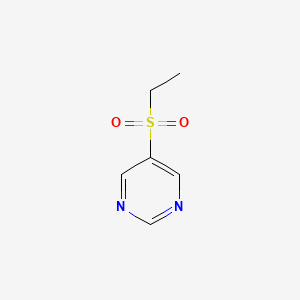
5-(Ethanesulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethanesulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an ethanesulfonyl group at the 5-position Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethanesulfonyl)pyrimidine typically involves the sulfonylation of a pyrimidine derivative. One common method is the reaction of 5-bromopyrimidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Ethanesulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrimidine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Parent pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Ethanesulfonyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Ethanesulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it could inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation. The ethanesulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
- 5-(Methylsulfonyl)pyrimidine
- 5-(Phenylsulfonyl)pyrimidine
- 5-(Butanesulfonyl)pyrimidine
Comparison: 5-(Ethanesulfonyl)pyrimidine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. Compared to 5-(Methylsulfonyl)pyrimidine, the ethanesulfonyl group is bulkier, potentially leading to different steric interactions and binding affinities. Compared to 5-(Phenylsulfonyl)pyrimidine, the ethanesulfonyl group is less hydrophobic, which can affect the compound’s solubility and bioavailability. Overall, the ethanesulfonyl group provides a balance between steric bulk and hydrophobicity, making this compound a versatile compound for various applications.
Propriétés
Numéro CAS |
89882-07-5 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
5-ethylsulfonylpyrimidine |
InChI |
InChI=1S/C6H8N2O2S/c1-2-11(9,10)6-3-7-5-8-4-6/h3-5H,2H2,1H3 |
Clé InChI |
IYSRJICIWCZHTQ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


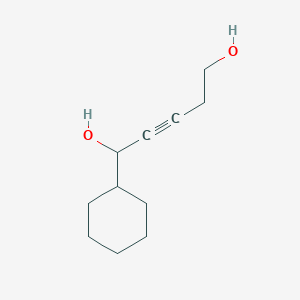
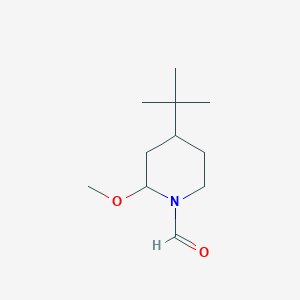

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)

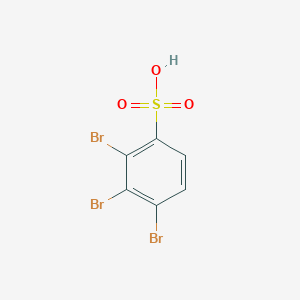
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)

![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
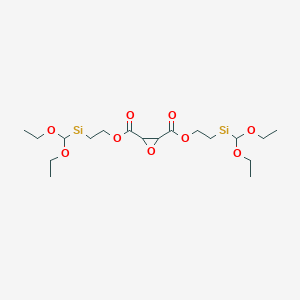
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)

![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)
